molecular formula C19H19ClFN3O4 B8345979 6-[(3-chloro-4-fluoro-phenyl)methyl]-4-hydroxy-N,N,2-trimethyl-3,5-dioxo-7,8-dihydro-2,6-naphthyridine-1-carboxamide

6-[(3-chloro-4-fluoro-phenyl)methyl]-4-hydroxy-N,N,2-trimethyl-3,5-dioxo-7,8-dihydro-2,6-naphthyridine-1-carboxamide

Cat. No. B8345979
M. Wt: 407.8 g/mol
InChI Key: FFDVONMXYFIBBI-UHFFFAOYSA-N
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Patent
US07598264B2

Procedure details

To a solution of 6-(3-chloro-4-fluorobenzyl)-3,4-dihydroxy-N,N-dimethyl-5-oxo-5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxamide (0.1 g, 0.254 mmol) in dry DMSO (5 mL) was added magnesium methylate (1.097 mL of a 6-10% methanol solution, 0.792 mmol), and the reaction was heated to 60° C. for 0.5 hour. The reaction mixture was rotavapped to remove all of the MeOH. The heat gun was used to drive all MeOH from the bump bulb. The reaction was treated with methyl iodide (0.079 mL, 6.35 mmol) and allowed to stir at 60° C. overnight. LCMS showed trace starting material remaining and mostly N-alklated product formed (O-alkylated products minor). The reaction was diluted with 0.5 mL MeOH then 1 N HCl was added until a precipitate began to form. A 5 mL portion of 10% sodium bisulfite was added and the brown mixture turned green. Water was added and the mixture stirred for 1 hr, then the mixture was partitioned with chloroform 20 mL and 1 N HCl 20 mL. The organic layer was washed 2 times more with 1 N HCl and then with brine, dried over Na2SO4, filtered and evaporated to an oil. The residue was passed through a Gilson reverse phase column eluting from 95:5 to 5:95 to give an oil after concentration.
Name
6-(3-chloro-4-fluorobenzyl)-3,4-dihydroxy-N,N-dimethyl-5-oxo-5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxamide
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.079 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:24]=[CH:25][C:26]=1[F:27])[CH2:5][N:6]1[CH2:15][CH2:14][C:13]2[C:12]([C:16]([N:18]([CH3:20])[CH3:19])=[O:17])=[N:11][C:10]([OH:21])=[C:9]([OH:22])[C:8]=2[C:7]1=[O:23].[CH3:28][O-].C[O-].[Mg+2].CI.Cl.S(=O)(O)[O-].[Na+]>CS(C)=O.CO.O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:24]=[CH:25][C:26]=1[F:27])[CH2:5][N:6]1[CH2:15][CH2:14][C:13]2[C:8](=[C:9]([OH:22])[C:10](=[O:21])[N:11]([CH3:28])[C:12]=2[C:16]([N:18]([CH3:20])[CH3:19])=[O:17])[C:7]1=[O:23] |f:1.2.3,6.7|

Inputs

Step One
Name
6-(3-chloro-4-fluorobenzyl)-3,4-dihydroxy-N,N-dimethyl-5-oxo-5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxamide
Quantity
0.1 g
Type
reactant
Smiles
ClC=1C=C(CN2C(C=3C(=C(N=C(C3CC2)C(=O)N(C)C)O)O)=O)C=CC1F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].C[O-].[Mg+2]
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.079 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Five
Name
Quantity
0.5 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
to stir at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove all of the MeOH
CUSTOM
Type
CUSTOM
Details
mostly N-alklated product formed (O-alkylated products minor)
CUSTOM
Type
CUSTOM
Details
to form
STIRRING
Type
STIRRING
Details
the mixture stirred for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned with chloroform 20 mL and 1 N HCl 20 mL
WASH
Type
WASH
Details
The organic layer was washed 2 times more with 1 N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine, dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to an oil
WASH
Type
WASH
Details
eluting from 95:5 to 5:95
CUSTOM
Type
CUSTOM
Details
to give an oil
CONCENTRATION
Type
CONCENTRATION
Details
after concentration

Outcomes

Product
Details
Reaction Time
8 (± 8) h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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